(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride

Description

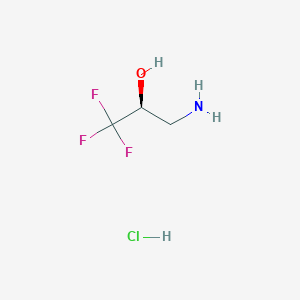

(2S)-3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS 3832-24-4) is a fluorinated amino alcohol derivative with the molecular formula C₃H₆NOF₃·HCl and a molecular weight of 165.54 g/mol . The compound features a chiral center at the second carbon (2S configuration), a hydroxyl group (-OH), and a trifluoromethyl (-CF₃) group, all of which contribute to its unique physicochemical properties. It is commonly used as a synthetic intermediate in pharmaceutical research, particularly in the development of fluorinated drug candidates or as a chiral building block .

Properties

IUPAC Name |

(2S)-3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSCPPZGIAEZHF-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308646-85-6 | |

| Record name | (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to the presence of the trifluoromethyl group, which can enhance biological activity and metabolic stability.

Antiviral Activity

Research indicates that β-amino-α-trifluoromethyl alcohols, including (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride, can serve as precursors for the synthesis of antiviral agents. For instance, derivatives of this compound have been explored for their effectiveness against viral infections by modifying their structure to improve binding affinity to viral proteins .

Enzyme Inhibition

Studies have demonstrated that compounds with similar structures exhibit inhibitory effects on various enzymes. The trifluoromethyl group contributes to the lipophilicity and electronic properties of the molecule, making it a candidate for developing enzyme inhibitors in therapeutic contexts .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its ability to participate in various chemical reactions.

Synthesis of Peptidomimetics

This compound is utilized in the synthesis of peptidomimetics—compounds that mimic the structure of peptides but are more stable and less prone to degradation. This application is significant in drug design where peptidomimetics can overcome limitations associated with natural peptides .

Organocatalysis

Recent studies have highlighted the use of β-amino-α-trifluoromethyl alcohols as organocatalysts in various reactions. Their ability to facilitate reactions without the need for metal catalysts makes them attractive for green chemistry applications .

Material Science

The unique properties of this compound extend to material science, particularly in developing functional materials.

Fluorinated Polymers

Fluorinated compounds are known for their hydrophobic properties and thermal stability. The incorporation of this compound into polymer matrices has been explored to enhance these properties in coatings and films used in various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Medicinal Chemistry | Antiviral Agents | Used as precursors for synthesizing antiviral compounds. |

| Enzyme Inhibitors | Potential inhibitors for therapeutic applications due to enhanced stability. | |

| Organic Synthesis | Peptidomimetics | Serves as a building block for stable peptide analogs. |

| Organocatalysis | Functions as a catalyst in environmentally friendly chemical reactions. | |

| Material Science | Fluorinated Polymers | Enhances hydrophobicity and thermal stability in polymer applications. |

Case Study 1: Synthesis of Antiviral Compounds

A study focused on synthesizing novel antiviral agents from this compound derivatives showed promising results against specific viral strains. The structural modifications led to increased potency and reduced side effects compared to existing antiviral medications .

Case Study 2: Development of Organocatalysts

Research demonstrated that β-amino-α-trifluoromethyl alcohols could effectively catalyze Michael additions under mild conditions. This study highlighted the advantages of using these compounds over traditional metal catalysts regarding reaction efficiency and environmental impact .

Mechanism of Action

The mechanism of action of (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, further influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Pattern and Functional Groups

The trifluoromethyl group in the target compound distinguishes it from analogs with fewer fluorine atoms or alternative substituents. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity compared to the difluoro (CAS 1785058-84-5) and chloro () analogs. This property is critical for membrane permeability in drug design .

- Acidity: The hydroxyl group’s acidity is amplified by the electron-withdrawing trifluoromethyl group, making it more acidic than non-fluorinated analogs .

- Stereochemical Impact : The (2S) configuration influences chiral recognition in enzymatic or receptor-binding contexts, unlike racemic mixtures or positional isomers like CAS 1255946-09-8 .

Biological Activity

(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride is a fluorinated amino alcohol that has garnered attention in various fields of biological and medicinal research. Its unique trifluoromethyl group enhances lipophilicity, potentially influencing its biological activity and pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The molecular formula for this compound is C₃H₆F₃NO·HCl. The presence of the trifluoromethyl group contributes to its distinct physicochemical properties, such as increased metabolic stability and altered interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate hydrophobic regions of proteins and enzymes.

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, influencing their function and activity.

These interactions may modulate enzyme activity and protein interactions, leading to various biological effects relevant to drug development and therapeutic applications.

Biological Applications

This compound has several notable applications in biological research:

Enzyme Mechanism Studies

The compound is utilized in studies investigating enzyme mechanisms due to its structural features that mimic natural substrates. It can serve as a competitive inhibitor or substrate analog in enzymatic reactions.

Drug Development

Research indicates that this compound may act as a precursor for developing new therapeutic agents. Its ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for further exploration in pharmacology .

Cellular Uptake Studies

Investigations into how well this compound is absorbed by cells can provide insights into its efficacy as a therapeutic agent. Understanding its pharmacokinetics is crucial for evaluating potential clinical applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the key considerations for synthesizing (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For trifluoromethyl-containing amino alcohols, asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control. Protecting the amino group (e.g., with Boc or Fmoc) during fluorination steps minimizes side reactions . Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiomeric excess (ee), as demonstrated in similar diaminopropanol derivatives . Monitoring ee by chiral HPLC with a cellulose-based column is critical for validation .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests in buffered solutions (pH 1–13) at 25–40°C. Use HPLC-UV to quantify degradation products, focusing on hydrolysis of the trifluoromethyl group or racemization. For example, trifluoropropanone derivatives show increased hydrolysis rates under alkaline conditions due to nucleophilic attack on the CF₃ group . Lyophilization or storage at -20°C in anhydrous solvents (e.g., DMSO) mitigates decomposition .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H-¹H COSY and NOESY can resolve spatial proximity of protons near the chiral center. For example, coupling constants (J values) between the amino and hydroxyl groups in similar compounds range from 4–6 Hz .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, as seen in structurally related trifluoropropanol derivatives .

- Optical rotation : Compare observed [α]D with literature values for (2S)-configured amino alcohols .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The strong electron-withdrawing effect of the CF₃ group increases the electrophilicity of adjacent carbons, facilitating SN2 reactions. For instance, in 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, the trifluoromethyl group enhances the carbonyl carbon’s susceptibility to nucleophilic attack . However, steric hindrance from the CF₃ group may reduce reaction rates with bulky nucleophiles. Computational modeling (DFT) can predict regioselectivity and transition-state geometries .

Q. What strategies resolve contradictions between spectroscopic and computational data in stereochemical analysis?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. For example, NMR-derived J values may conflict with DFT-predicted dihedral angles due to solvent-induced conformational changes. To reconcile:

- Perform variable-temperature NMR to identify rotameric equilibria .

- Compare computational models with X-ray crystallography data .

- Use solvent correction factors in DFT calculations (e.g., PCM models for polar solvents) .

Q. How can in silico modeling predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with hydrophobic pockets that accommodate the CF₃ group) .

- QSAR models : Correlate logP values (measured via HPLC) with membrane permeability. Trifluoromethyl groups typically increase lipophilicity (clogP ~1.5–2.0), enhancing blood-brain barrier penetration .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.